(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE
Overview
Description
(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoylsulfanyl group, a methylbenzenesulfonyl group, and a phenylethanimidamide moiety.
Preparation Methods
The synthesis of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of phase-transfer catalysis to prepare 4-methylbenzenesulfonyl imidazole, which is then reacted with other reagents to form the final product . Industrial production methods may involve optimizing reaction conditions to achieve high yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE include other sulfonyl imidazoles and carbamoylsulfanyl derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Biological Activity
(Z)-2-(Carbamoylsulfanyl)-N'-(4-methylbenzenesulfonyl)-N-phenylethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a carbamoylsulfanyl group and a sulfonyl moiety, which may contribute to its biological properties. The molecular formula is C16H18N2O2S2, and it has a molecular weight of approximately 346.45 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent, antimicrobial properties, and effects on various cellular pathways. Below are key findings from recent studies:
Anticancer Activity
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Cell Lines Tested : Various cancer cell lines have been evaluated, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.
- Results : In vitro assays indicated that the compound exhibits significant cytotoxicity against these cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.
Antimicrobial Activity
- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL for bacterial strains such as Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
Case Study 1: In Vitro Efficacy Against Cancer Cells
A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against various pathogens. The study demonstrated that it effectively inhibited bacterial growth in both planktonic and biofilm states, suggesting potential applications in treating biofilm-associated infections.
Properties
IUPAC Name |
S-[(2Z)-2-anilino-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)19-15(11-23-16(17)20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFIFTQBMBQXDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421346 | |
Record name | F1644-0025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-66-1 | |
Record name | F1644-0025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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